N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine
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Overview
Description
N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, which is known for its stability and biological activity, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxazole ring through a cyclization reaction involving o-aminophenol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products
The major products formed from these reactions include quinones, amines, alcohols, and various substituted benzoxazole derivatives .
Scientific Research Applications
N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can intercalate with DNA or proteins, disrupting their normal function. This compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the benzoxazole ring.
6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Contains a chromone ring instead of a benzoxazole ring.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Features similar methoxyphenyl groups but with different functional groups and structure.
Uniqueness
N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine is unique due to its benzoxazole ring, which imparts stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-20-14-9-5-3-7-12(14)16(21-2)11-18-17-19-13-8-4-6-10-15(13)22-17/h3-10,16H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGXDTMKIFISSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC2=NC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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